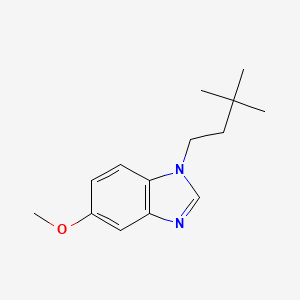
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The unique structure of this compound makes it a compound of interest for various scientific research applications.
准备方法
The synthesis of 1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutylamine and 5-methoxy-1h-benzimidazole.
Reaction Conditions: The reaction involves the alkylation of 5-methoxy-1h-benzimidazole with 3,3-dimethylbutylamine under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Industrial Production: For large-scale production, the reaction can be carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is typically heated to 80-100°C and stirred for several hours to complete the reaction.
化学反应分析
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols.
科学研究应用
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways. For example, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the replication process, leading to cell death. This makes it a potential candidate for anti-cancer therapies.
相似化合物的比较
1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea and 1-Methoxy-3,3-dimethylbutane share structural similarities.
Uniqueness: The presence of the 5-methoxy group and the specific substitution pattern on the benzimidazole ring confer unique chemical and biological properties to this compound, distinguishing it from other compounds in the same family.
属性
CAS 编号 |
824427-49-8 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC 名称 |
1-(3,3-dimethylbutyl)-5-methoxybenzimidazole |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)7-8-16-10-15-12-9-11(17-4)5-6-13(12)16/h5-6,9-10H,7-8H2,1-4H3 |
InChI 键 |
JPMZTFGXCRQUOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCN1C=NC2=C1C=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
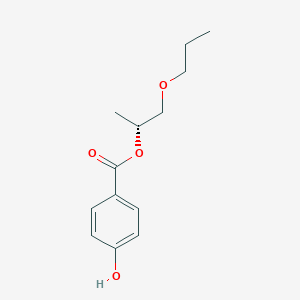
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
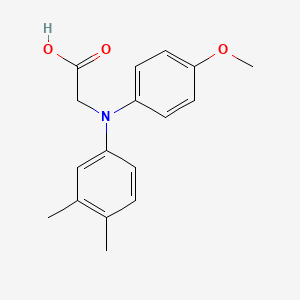
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
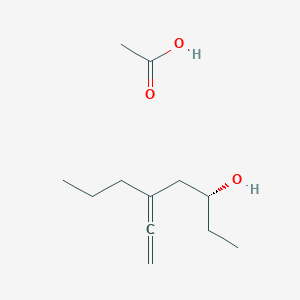
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
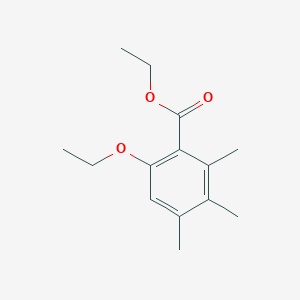
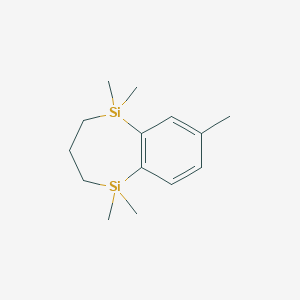

![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)
![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)
